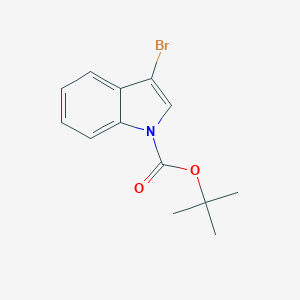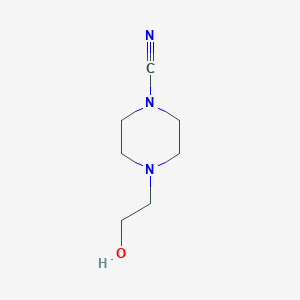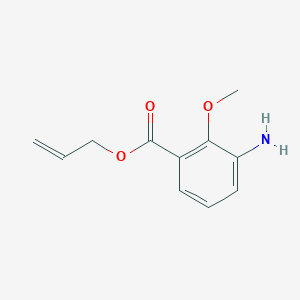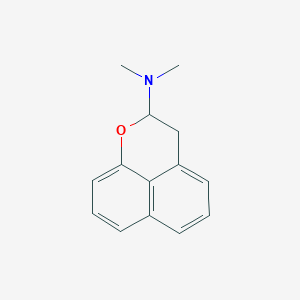
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DODPA is a fluorescent molecule that has been widely used as a probe in various biological and chemical applications. The unique properties of DODPA, such as its high quantum yield, photostability, and sensitivity to the microenvironment, make it an attractive tool for studying many biological processes. DODPA has been used in applications such as imaging, sensing, and drug delivery.
Mechanism of Action
The mechanism of action of DODPA is based on its fluorescence properties. DODPA emits light when excited by a light source, and the intensity of the emitted light is dependent on the microenvironment of the molecule. For example, the fluorescence intensity of DODPA changes when it binds to a protein or interacts with other molecules, allowing its use as a probe.
Biochemical and Physiological Effects:
DODPA has been shown to have minimal toxicity and has been used in various biological applications. However, the long-term effects of DODPA on biological systems are not well understood, and further research is needed to fully understand its potential effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of DODPA is its high sensitivity and selectivity, making it an attractive tool for studying biological processes. However, DODPA has some limitations, including its sensitivity to environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, the synthesis of DODPA can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of DODPA. One area of interest is the development of DODPA-based sensors for detecting specific analytes in biological and environmental samples. Another area of research is the use of DODPA in drug delivery systems, where it can be used as a fluorescent label to track the distribution of drugs in the body. Additionally, further research is needed to understand the long-term effects of DODPA on biological systems and to optimize its synthesis and properties for specific applications.
In conclusion, DODPA is a unique and versatile molecule that has gained significant attention in scientific research. Its high sensitivity and selectivity make it an attractive tool for studying biological processes, and its unique properties make it useful in various applications such as imaging, sensing, and drug delivery. Further research is needed to fully understand the potential of DODPA and to optimize its properties for specific applications.
Synthesis Methods
The synthesis of DODPA involves the reaction of 2,3-dihydro-1H-phenalene with dimethylamine oxide. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The yield of DODPA can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Scientific Research Applications
DODPA has been extensively used in scientific research due to its unique properties. One of the main applications of DODPA is in fluorescence imaging. DODPA can be used to label proteins and other biomolecules, allowing their visualization in live cells and tissues. DODPA has also been used as a sensor for detecting various analytes such as metal ions, pH, and temperature.
properties
CAS RN |
132766-66-6 |
|---|---|
Product Name |
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(16-13)14(10)11/h3-8,13H,9H2,1-2H3 |
InChI Key |
CGNQKYZXRDKEPD-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Canonical SMILES |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
synonyms |
2-dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



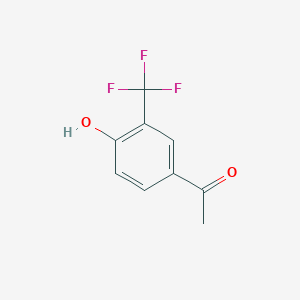


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
